molecular formula C33H26ClN3O7S B11973221 methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11973221
M. Wt: 644.1 g/mol
InChI Key: IGAJVHTWPFMWPC-OHYPFYFLSA-N
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Description

Methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including ester, methoxy, chlorobenzyl, and thiazolopyrimidine moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. Key steps may include:

  • Formation of the thiazolopyrimidine core through cyclization reactions.
  • Introduction of the indole moiety via condensation reactions.
  • Functionalization of the phenyl ring with acetyloxy and methoxy groups.
  • Final esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl group, while reduction of the carbonyl group could yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it may serve as a probe for studying biological pathways or as a potential therapeutic agent due to its complex structure and functional groups.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiazolopyrimidine derivatives, indole derivatives, or compounds with similar functional groups.

Uniqueness

The uniqueness of methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C33H26ClN3O7S

Molecular Weight

644.1 g/mol

IUPAC Name

methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-2-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C33H26ClN3O7S/c1-17-26(32(41)43-4)28(19-13-14-24(44-18(2)38)25(15-19)42-3)37-31(40)29(45-33(37)35-17)27-21-10-6-8-12-23(21)36(30(27)39)16-20-9-5-7-11-22(20)34/h5-15,28H,16H2,1-4H3/b29-27-

InChI Key

IGAJVHTWPFMWPC-OHYPFYFLSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)/SC2=N1)C6=CC(=C(C=C6)OC(=O)C)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)SC2=N1)C6=CC(=C(C=C6)OC(=O)C)OC)C(=O)OC

Origin of Product

United States

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